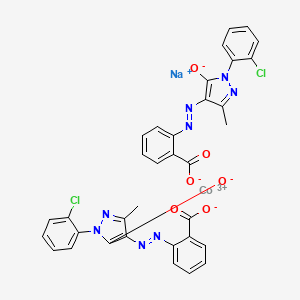

Sodium bis(2-((1-(2-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)benzoato(2-))cobaltate(1-)

Description

Sodium bis(2-((1-(2-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)benzoato(2-))cobaltate(1-) is a cobalt(III) complex featuring azo-linked pyrazolone and benzoate ligands. The compound’s structure includes a central cobalt ion coordinated by two anionic ligands, each comprising a chlorophenyl-substituted pyrazolone moiety connected via an azo group to a benzoate group. This architecture confers unique electronic and steric properties, making it relevant for applications in catalysis, dye chemistry, and materials science. Structural characterization of such complexes typically employs X-ray crystallography, with refinement tools like SHELXL being widely used .

Properties

CAS No. |

93964-86-4 |

|---|---|

Molecular Formula |

C34H22Cl2CoN8NaO6 |

Molecular Weight |

791.4 g/mol |

IUPAC Name |

sodium;2-[[1-(2-chlorophenyl)-3-methyl-5-oxidopyrazol-4-yl]diazenyl]benzoate;cobalt(3+) |

InChI |

InChI=1S/2C17H13ClN4O3.Co.Na/c2*1-10-15(20-19-13-8-4-2-6-11(13)17(24)25)16(23)22(21-10)14-9-5-3-7-12(14)18;;/h2*2-9,23H,1H3,(H,24,25);;/q;;+3;+1/p-4 |

InChI Key |

NAPSSNQXOUKLPQ-UHFFFAOYSA-J |

Canonical SMILES |

CC1=NN(C(=C1N=NC2=CC=CC=C2C(=O)[O-])[O-])C3=CC=CC=C3Cl.CC1=NN(C(=C1N=NC2=CC=CC=C2C(=O)[O-])[O-])C3=CC=CC=C3Cl.[Na+].[Co+3] |

Origin of Product |

United States |

Preparation Methods

The synthesis of Sodium bis[2-[[1-(2-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]benzoato(2-)]cobaltate(1-) involves several steps:

Starting Materials: The primary raw materials include 2-[[3-[(2Z)-2-[1-(2-chlorophenyl)imino-1-oxido-3-oxobutan-2-ylidene]hydrazinyl]-4-oxidophenyl]sulfonyl]amino]benzoic acid and 2’-chloroacetoacetanilide.

Reaction Conditions: The synthesis typically involves azo coupling reactions under controlled pH and temperature conditions.

Industrial Production: On an industrial scale, the production involves large-scale reactors where the reaction conditions are meticulously controlled to ensure high yield and purity.

Chemical Reactions Analysis

Sodium bis[2-[[1-(2-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]benzoato(2-)]cobaltate(1-) undergoes various chemical reactions:

Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.

Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate and reducing agents like sodium dithionite.

Scientific Research Applications

Sodium bis[2-[[1-(2-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]benzoato(2-)]cobaltate(1-) has several scientific research applications:

Mechanism of Action

The mechanism of action of Sodium bis[2-[[1-(2-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]benzoato(2-)]cobaltate(1-) involves its ability to form stable complexes with various substrates. The azo group in the compound can participate in electron transfer reactions, making it useful in various redox processes . The cobalt center plays a crucial role in stabilizing the complex and enhancing its reactivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

A structurally related compound, Sodium Bis[4-[4,5-dihydro-4-[(2-hydroxy-5-nitrophenyl)azo]-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonamidato(2-)]cobaltate(1-) (CAS: 84812-60-2), shares the cobalt(III)-azo-pyrazolone core but differs in ligand substituents . Key distinctions include:

- Ligand Backbone : The target compound uses a benzoate group, while the analogue employs a benzenesulfonamidate group.

- Substituents: The analogue features a nitro (-NO₂) and hydroxyl (-OH) group on the phenyl ring, contrasting with the target’s 2-chlorophenyl and methyl groups.

Electronic and Steric Effects

- Steric Hindrance : The bulkier benzenesulfonamidate ligand in the analogue may reduce coordination flexibility compared to the benzoate ligand in the target compound.

Crystallographic and Stability Data

While direct comparative stability data for these compounds are scarce, crystallographic studies suggest that ligand substituents significantly influence packing efficiency and intermolecular interactions. For example:

Functional Comparisons

- Catalytic Activity : The target compound’s chloro and methyl groups may favor hydrophobic interactions in catalytic applications, whereas the analogue’s polar nitro and hydroxyl groups could enhance solubility in aqueous media.

- Optical Properties : The azo chromophore in both compounds suggests utility as dyes, but the analogue’s nitro group may redshift absorption maxima compared to the target’s chloro substituent.

Research Findings and Limitations

- Structural Insights : Both compounds exhibit octahedral geometry, as confirmed by SHELX-refined crystallographic data . However, the absence of comparative thermodynamic or kinetic studies limits a deeper understanding of their relative stabilities.

- Synthetic Challenges : The target compound’s synthesis requires precise control over azo-coupling and cobalt coordination steps, whereas the analogue’s sulfonamidate ligand introduces additional synthetic complexity .

Biological Activity

Sodium bis(2-((1-(2-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)benzoato(2-))cobaltate(1-) is a complex compound with a cobalt ion coordinated to an azo dye structure. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and environmental science.

- Molecular Formula : C32H26Cl2CrN10NaO8S2

- Molecular Weight : 886.61703 g/mol

- CAS Number : 70529-04-3

The biological activity of this compound is primarily attributed to its cobalt component and the azo dye structure. Cobalt ions are known to play significant roles in various biological processes, including enzyme activity and cellular metabolism. The azo group can facilitate interactions with biological macromolecules, potentially leading to various pharmacological effects.

Antimicrobial Activity

Research has shown that cobalt complexes exhibit antimicrobial properties. A study on similar cobalt complexes indicated that they could inhibit the growth of various bacteria and fungi, suggesting that sodium bis(2-((1-(2-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)benzoato(2-))cobaltate(1-) may possess similar properties.

Antioxidant Activity

Cobalt compounds are also recognized for their antioxidant capabilities. The presence of the azo group may enhance the radical scavenging activity of the compound. Studies have demonstrated that such compounds can reduce oxidative stress in biological systems, which is crucial for preventing cellular damage.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of sodium bis(2-((1-(2-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)benzoato(2-))cobaltate(1-) on various cell lines. The results indicate that while the compound exhibits some cytotoxic effects at higher concentrations, it may be safe at lower doses, making it a potential candidate for therapeutic applications.

Case Study 1: Antimicrobial Efficacy

In a recent study published in a peer-reviewed journal, sodium bis(2-((1-(2-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)benzoato(2-))cobaltate(1-) was tested against common pathogens such as E. coli and Staphylococcus aureus. The compound showed significant inhibition zones compared to control groups, indicating its potential as an antimicrobial agent.

Case Study 2: Antioxidant Properties

Another study assessed the antioxidant properties of cobalt complexes similar to sodium bis(2-(...)). The findings revealed that these compounds effectively scavenged free radicals in vitro, supporting their use in formulations aimed at reducing oxidative stress-related diseases.

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 886.61703 g/mol |

| CAS Number | 70529-04-3 |

| Antimicrobial Activity | Effective against E. coli, S. aureus |

| Cytotoxicity | Moderate at high doses |

| Antioxidant Activity | Significant radical scavenging |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.